
PDZ1 Domain inhibitor peptide
Overview
Description
The PDZ1 Domain inhibitor peptide is a cyclic peptide that targets the PDZ1 domain of the postsynaptic density protein 95 (PSD-95). This peptide disrupts the interaction between GluR6 and PSD-95, which can compete with the C-terminal of GluR6 for binding to the PDZ1 domain . PDZ domains are protein-protein interaction modules involved in various cellular pathways, including signal transduction, cell-cell junctions, cell polarity, adhesion, and protein trafficking .
Mechanism of Action
- The PDZ1 Domain inhibitor peptide specifically targets the PDZ1 domains of the postsynaptic density protein 95 (PSD-95) .
- PSD-95 is a scaffold protein involved in assembling cellular signaling complexes. PDZ domains, including PDZ1, recognize the C-terminal sequences of interacting proteins .
- PDZ domain binding typically occurs when an antiparallel β-strand ligand interacts with the βB strand and the αB helix of the PDZ domain .
- The this compound competes against the C terminus of GluR6 (a protein associated with excitatory neurotransmission) for binding to the PDZ1 domain of PSD-95 .
- PDZ1 domains are involved in various cellular processes, including signal transduction, gene expression, and membrane transport .
- Inhibition of PDZ-domain-mediated protein-protein interactions (PPIs) offers therapeutic opportunities .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
The PDZ1 Domain inhibitor peptide plays a vital role in biochemical reactions by disrupting the interaction between GluK2 and PSD-95. This peptide incorporates a β-Ala lactam side chain linker, which allows it to efficiently compete with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 . By targeting the PDZ1 domain, the this compound interferes with the formation of protein complexes that are essential for signal transduction, cell-cell junctions, cell polarity, and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. By disrupting the interaction between GluK2 and PSD-95, this peptide influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the this compound has been shown to protect neurons from ischemia/reperfusion-induced apoptosis by inhibiting the activation of caspases and the assembly of the death-inducing signaling complex (DISC) . Additionally, the peptide can modulate the expression of genes involved in apoptosis and inflammation, further highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of the this compound involves its binding to the PDZ1 domain of PSD-95, thereby disrupting the interaction between GluK2 and PSD-95. This binding is facilitated by the β-Ala lactam side chain linker, which allows the peptide to compete with the C-terminus of GluK2 for the PDZ1 domain . By inhibiting this interaction, the this compound prevents the formation of protein complexes that are essential for various cellular processes, including signal transduction and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that the this compound can maintain its stability and efficacy for extended periods under specific storage conditions .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. Studies have demonstrated that high-affinity dimeric peptide-based inhibitors targeting the PDZ1 domain of PSD-95 can provide neuroprotective effects in mouse and rat stroke models . The dosage must be carefully controlled to avoid potential toxic or adverse effects. High doses of the peptide may lead to undesirable side effects, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
The this compound is involved in various metabolic pathways, including those related to signal transduction and protein trafficking. By targeting the PDZ1 domain of PSD-95, the peptide can influence the activity of enzymes and cofactors involved in these pathways . This can lead to changes in metabolic flux and metabolite levels, further highlighting the potential therapeutic benefits of the peptide .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues are crucial for its therapeutic efficacy. The peptide interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution allows the peptide to exert its effects on specific cellular processes, further enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of the this compound is essential for its activity and function. The peptide is directed to specific compartments or organelles within the cell, where it can interact with its target proteins . This localization is facilitated by targeting signals and post-translational modifications that ensure the peptide reaches its intended site of action . By localizing to specific subcellular compartments, the this compound can effectively disrupt protein interactions and modulate cellular functions.
Preparation Methods
The synthesis of PDZ1 Domain inhibitor peptide typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Cyclization: Formation of a cyclic structure by linking the N-terminus and C-terminus of the peptide.
Purification: Using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to purify the peptide.
Characterization: Confirming the structure and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
PDZ1 Domain inhibitor peptide primarily undergoes the following types of reactions:
Substitution Reactions: Involving the replacement of specific amino acid residues to enhance binding affinity or stability.
Cyclization Reactions: Formation of cyclic peptides to improve stability and bioavailability.
Oxidation and Reduction Reactions: Modifying specific residues to alter the peptide’s properties.
Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as oxidizing and reducing agents . Major products formed from these reactions are cyclic peptides with enhanced stability and binding affinity.
Scientific Research Applications
PDZ1 Domain inhibitor peptide has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions and to develop new peptide-based drugs.
Biology: Investigates the role of PDZ domains in cellular signaling and protein trafficking.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases, ischemic stroke, and cancer by disrupting specific protein-protein interactions
Industry: Utilized in the development of peptide-based therapeutics and as a research tool in drug discovery
Comparison with Similar Compounds
PDZ1 Domain inhibitor peptide is unique due to its high specificity and affinity for the PDZ1 domain of PSD-95. Similar compounds include:
AVLX-144: Another peptide-based inhibitor targeting PSD-95, used in stroke treatment research.
Small Organic Compounds: Designed to modulate PDZ domains, but often have lower specificity and affinity compared to peptide-based inhibitors.
Peptidomimetics: Synthetic compounds that mimic the structure of peptides and inhibit protein-protein interactions.
The this compound stands out for its high potency, selectivity, and potential therapeutic applications.
Biological Activity
The PDZ1 domain inhibitor peptide is a cyclic peptide that has garnered attention for its ability to disrupt specific protein-protein interactions, particularly involving the PDZ1 domain of proteins like PSD-95. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.
Overview of PDZ Domains
PDZ (Postsynaptic Density 95, Discs Large, and Zonula Occludens) domains are protein interaction modules that play critical roles in various cellular processes, including cell signaling, synaptic transmission, and maintaining cellular architecture. PDZ domains typically recognize and bind to C-terminal peptides of target proteins, facilitating the assembly of protein complexes essential for cellular function.
The this compound specifically targets the PDZ1 domain of PSD-95, disrupting its interaction with the C-terminus of GluK2 (a kainate receptor subunit). This inhibition prevents the clustering of kainate receptors at synaptic sites, thereby influencing synaptic transmission and plasticity. The peptide competes with the C-terminal region of GluK2 for binding to PSD-95, effectively blocking downstream signaling pathways associated with these interactions .
In Vitro Studies
- Disruption of Protein Interactions : The PDZ1 inhibitor peptide has been shown to significantly disrupt the interaction between GluK2 and PSD-95 in vitro. This was demonstrated using co-immunoprecipitation assays where the presence of the inhibitor peptide reduced the binding affinity between these proteins .
- Neuroprotective Effects : In studies involving ischemic conditions, the PDZ1 inhibitor peptide exhibited protective effects on neurons by preventing excitotoxicity associated with excessive activation of kainate receptors. This suggests potential therapeutic applications in neurodegenerative diseases .
- Selectivity and Binding Affinity : The binding affinity of the this compound has been characterized using fluorescence polarization assays. The results indicate a high specificity for PDZ1 over other similar domains, highlighting its potential as a targeted therapeutic agent .
In Vivo Studies
In vivo experiments have demonstrated that administration of the this compound can mitigate neuronal damage following ischemic injury. Animal models showed improved survival rates and reduced neurological deficits when treated with this peptide compared to controls .
Case Studies
Several case studies illustrate the biological significance and therapeutic potential of the this compound:
- Case Study 1 : A study on ischemic stroke models revealed that treatment with the PDZ1 inhibitor peptide led to a significant reduction in infarct size and improved functional recovery compared to untreated animals .
- Case Study 2 : Research on neuropsychiatric disorders has indicated that modulation of PDZ-dependent interactions may provide new avenues for treatment. The PDZ1 inhibitor peptide was tested in models simulating conditions such as schizophrenia and bipolar disorder, showing promising results in restoring normal signaling pathways disrupted in these diseases .
Data Tables
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRRADBJCXMGOW-RMLJCASOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.